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Compound of Interest

Compound Name: Ethyl 2-methyl-3-nitrobenzoate

Cat. No.: B1306129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
Ethyl 2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the
limited availability of public experimental spectra for this specific compound, this guide presents
a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. These predictions are grounded in the analysis of structurally
analogous compounds, offering a robust reference for identification and characterization.

Furthermore, this guide outlines detailed experimental protocols for acquiring NMR, IR, and MS
data, adaptable for the specific analysis of Ethyl 2-methyl-3-nitrobenzoate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-methyl-3-
nitrobenzoate. These predictions are based on established principles and data from similar
molecules, including methyl 2-methyl-3-nitrobenzoate, ethyl 3-nitrobenzoate, and other
substituted nitrobenzoates.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~7.8-8.0 d 1H Ar-H
~75-7.7 t 1H Ar-H
~73-75 d 1H Ar-H
~4.3-45 q 2H -OCH2CHs
~25-27 S 3H Ar-CHs
~13-15 t 3H -OCH2CHs
Predicted in CDCIs solvent.
. i 13
Chemical Shift (d) (ppm) Assignment
~ 165 - 167 C=0 (Ester)
~ 148 - 150 C-NO2
~135-137 C-CHs
~132-134 Ar-C
~128-130 Ar-CH
~125-127 Ar-CH
~122-124 Ar-CH
~61-63 -OCH:CHs
~20-22 Ar-CHs
~14-15 -OCH2CHs

Predicted in CDCIs solvent.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Functional Group Assignment
~ 3100 - 3000 Aromatic C-H stretch

~ 2980 - 2850 Aliphatic C-H stretch (CHs, CH2)
~1720- 1735 C=0 stretch (Ester)

~ 1520 - 1540 Asymmetric NOz2 stretch

~ 1340 - 1360 Symmetric NOz2 stretch

~ 1600, 1470 Aromatic C=C stretch

~ 1250 - 1280 C-O stretch (Ester)

IabIgA.ﬂtedmjed_Mass_SmeQmﬂnLData

Interpretation

209 [M]* (Molecular ion)
194 [M - CH3]*

181 [M - C2H4]*

164 [M - OC2Hs]*

134 [M - NO2 - C2Hs]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for Ethyl 2-
methyl-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-methyl-3-nitrobenzoate
in 0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

e 1H NMR Acquisition:
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[e]

Spectrometer: 400 MHz or higher.

o

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

[¢]

[¢]

Spectral Width: -2 to 12 ppm.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Spectral Width: 0 to 200 ppm.

[e]

Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film.

o Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,
chloroform) and place it in a liquid transmission cell.

o Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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o Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32.

» Data Processing: Perform a background scan of the empty sample holder (or solvent) and
subtract it from the sample scan to obtain the final spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Ethyl 2-methyl-3-nitrobenzoate in a
volatile solvent such as methanol or acetonitrile.

o Data Acquisition (Electron lonization - El):

o

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

[¢]

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[e]

Mass Range: m/z 40-400.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 2-methyl-3-nitrobenzoate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
Ethyl 2-methyl-3-nitrobenzoate.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-methyl-3-nitrobenzoate:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306129#spectroscopic-data-of-ethyl-2-methyl-3-
nitrobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1306129?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306129?utm_src=pdf-body
https://www.benchchem.com/product/b1306129#spectroscopic-data-of-ethyl-2-methyl-3-nitrobenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1306129#spectroscopic-data-of-ethyl-2-methyl-3-nitrobenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1306129#spectroscopic-data-of-ethyl-2-methyl-3-nitrobenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1306129#spectroscopic-data-of-ethyl-2-methyl-3-nitrobenzoate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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